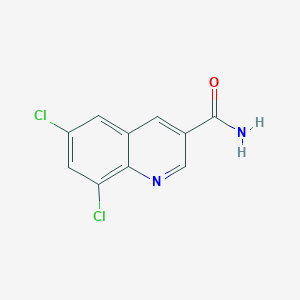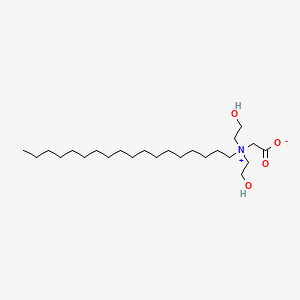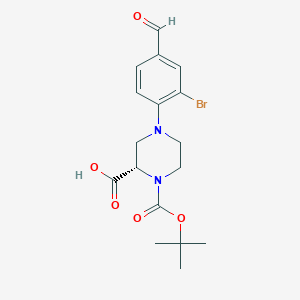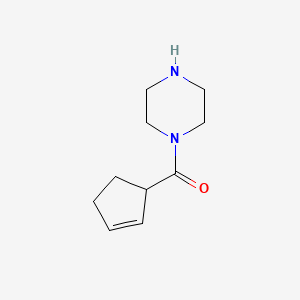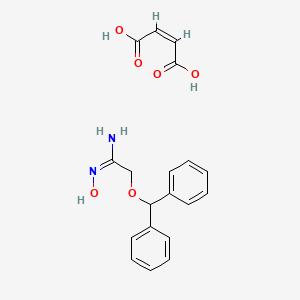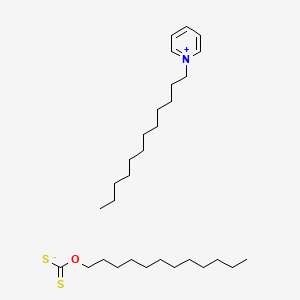
Pyridinium, 1-lauryl-, laurylxanthate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-lauryl-, laurylxanthate is a chemical compound with the molecular formula C30H55NOS2 and a molecular weight of 509.9 g/mol . It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry . Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which imparts unique chemical properties to these compounds .
Preparation Methods
The synthesis of pyridinium, 1-lauryl-, laurylxanthate involves the reaction of lauryl chloride with pyridine to form 1-laurylpyridinium chloride. This intermediate is then reacted with laurylxanthate to yield the final product . The reaction conditions typically involve the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction . Industrial production methods for pyridinium salts often involve similar synthetic routes, with variations in reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Pyridinium, 1-lauryl-, laurylxanthate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridinium salts can lead to the formation of N-oxides, while reduction can yield dihydropyridines .
Scientific Research Applications
Pyridinium, 1-lauryl-, laurylxanthate has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of sulfur- and nitrogen-containing heterocycles . In biology, pyridinium salts are studied for their antimicrobial, anticancer, and antimalarial properties . In medicine, they are investigated as potential cholinesterase inhibitors, which could have therapeutic applications in the treatment of neurodegenerative diseases . In industry, pyridinium salts are used as surfactants and micellar catalysts .
Mechanism of Action
The mechanism of action of pyridinium, 1-lauryl-, laurylxanthate involves its interaction with molecular targets, such as enzymes and receptors . The positively charged nitrogen atom in the pyridine ring allows the compound to interact with negatively charged sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Pyridinium, 1-lauryl-, laurylxanthate can be compared with other pyridinium salts, such as N-methylpyridinium and N-ethylpyridinium . These compounds share similar structural features, but differ in the length and nature of their alkyl chains . The unique properties of this compound, such as its long lauryl chains, make it particularly effective as a surfactant and micellar catalyst . Other similar compounds include pyridinium chlorochromate and pyridinium chloride, which are used in different chemical reactions and applications .
Properties
CAS No. |
14917-96-5 |
|---|---|
Molecular Formula |
C30H55NOS2 |
Molecular Weight |
509.9 g/mol |
IUPAC Name |
dodecoxymethanedithioate;1-dodecylpyridin-1-ium |
InChI |
InChI=1S/C17H30N.C13H26OS2/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-2-3-4-5-6-7-8-9-10-11-12-14-13(15)16/h11,13-14,16-17H,2-10,12,15H2,1H3;2-12H2,1H3,(H,15,16)/q+1;/p-1 |
InChI Key |
DJNSDWHPPULRBU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCCOC(=S)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
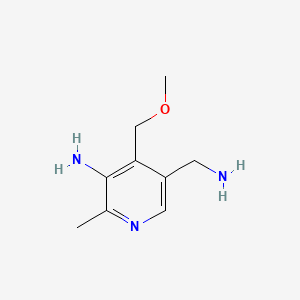
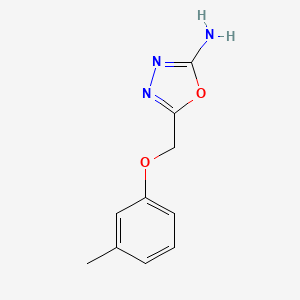

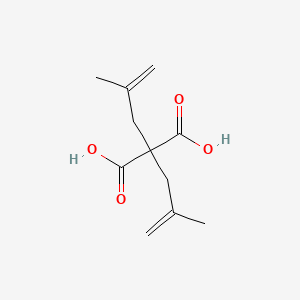

![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)
